molecular formula C22H27F2N5O2 B10773884 (2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide

(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide

Cat. No. B10773884
M. Wt: 431.5 g/mol
InChI Key: ALLYUHIQZKTLFG-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Example 131, as described in patent WO2009133348, is a synthetic organic compound developed as a human tissue kallikrein (KLK1) inhibitor. This compound is primarily researched for its potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

The synthesis of Example 131 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

Example 131 undergoes several types of chemical reactions, including:

Scientific Research Applications

Example 131 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Example 131 involves the inhibition of human tissue kallikrein (KLK1). This enzyme plays a crucial role in the regulation of various physiological processes, including inflammation and blood pressure. By inhibiting KLK1, Example 131 can reduce the activity of this enzyme, thereby alleviating symptoms associated with conditions like asthma and COPD. The molecular targets and pathways involved include the kallikrein-kinin system, which is responsible for the production of kinins that mediate inflammation and other responses .

Comparison with Similar Compounds

Example 131 is unique compared to other KLK1 inhibitors due to its specific structure and functional groups. Similar compounds include:

properties

Molecular Formula

C22H27F2N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C22H27F2N5O2/c1-2-29-9-3-4-19(29)22(31)28-18(11-14-5-7-16(23)17(24)10-14)21(30)27-13-15-6-8-20(25)26-12-15/h5-8,10,12,18-19H,2-4,9,11,13H2,1H3,(H2,25,26)(H,27,30)(H,28,31)/t18-,19+/m0/s1

InChI Key

ALLYUHIQZKTLFG-RBUKOAKNSA-N

Isomeric SMILES

CCN1CCC[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(C=C3)N

Canonical SMILES

CCN1CCCC1C(=O)NC(CC2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.